5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of methoxy groups on the phenyl ring and methyl groups on the pyrimidine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to form the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often involve refluxing in solvents like ethanol or dioxane, and the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions
Major Products
The major products formed from these reactions include quinones, dihydropyrimidine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects. The methoxy and methyl groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: A structurally related compound with a different substitution pattern
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core with methoxy and methyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-18-10-8-17-14(13(10)15(20)19(2)16(18)21)9-5-6-11(22-3)12(7-9)23-4/h5-8,17H,1-4H3 |
InChI Key |
GBOUJTGWVMDQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.